2-(Bromomethyl)-4-chlorobenzaldehyde

Catalog No.
S14236904
CAS No.
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-4-chlorobenzaldehyde

Product Name

2-(Bromomethyl)-4-chlorobenzaldehyde

IUPAC Name

2-(bromomethyl)-4-chlorobenzaldehyde

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2

InChI Key

BXXQOZDXXRKSFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)C=O

2-(Bromomethyl)-4-chlorobenzaldehyde is an organic compound characterized by a benzaldehyde functional group, with a bromomethyl group and a chlorine substituent on the aromatic ring. Its molecular formula is C${8}$H${7}$BrClO, and it has a molecular weight of approximately 219.46 g/mol. The compound appears as a solid, typically ranging in color from white to orange, and has a melting point between 69 °C and 73 °C . The presence of both bromine and chlorine atoms in its structure contributes to its reactivity and potential applications in various

Due to the functionalities present in its structure:

  • Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The chlorobenzaldehyde moiety can undergo electrophilic aromatic substitution, where electrophiles can attack the aromatic ring.
  • Condensation Reactions: It can also engage in condensation reactions, particularly with amines or alcohols, leading to the formation of imines or ethers.

These reactions make it a versatile intermediate in organic synthesis.

While specific biological activity data for 2-(Bromomethyl)-4-chlorobenzaldehyde is limited, compounds containing halogenated aromatic groups often exhibit significant biological properties. For example, similar compounds have been studied for their antimicrobial, antifungal, and anticancer activities. The presence of halogens like bromine and chlorine can enhance lipophilicity and bioactivity, making such compounds of interest in pharmaceutical research.

Several methods have been developed for synthesizing 2-(Bromomethyl)-4-chlorobenzaldehyde:

  • Halogenation: Starting from 4-chlorobenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to introduce the bromomethyl group.
  • Formylation: The introduction of the aldehyde group can be accomplished through formylation reactions using formylating agents such as formic acid or other carbonyl sources.
  • Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions can also be employed to synthesize this compound from suitable precursors.

These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.

2-(Bromomethyl)-4-chlorobenzaldehyde serves various applications across different fields:

  • Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Building Block for Functional Materials: The compound can be utilized to create functionalized polymers or materials with specific properties due to its reactive groups.
  • Research

Interaction studies involving 2-(Bromomethyl)-4-chlorobenzaldehyde focus on its reactivity with nucleophiles and electrophiles. Research often examines how this compound interacts with biological molecules, which could elucidate potential therapeutic effects or toxicity mechanisms. Such studies are crucial for understanding the compound's safety profile and efficacy in medicinal chemistry.

Several compounds exhibit structural similarities to 2-(Bromomethyl)-4-chlorobenzaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-2-chlorobenzaldehydeSimilar halogenated benzaldehydeDifferent position of halogens
2-Bromo-4-nitrobenzaldehydeContains a nitro group instead of a chloromethylNitro group enhances electron-withdrawing properties
3-Bromo-5-chlorobenzaldehydeDifferent positions of bromine and chlorinePotentially different reactivity patterns
2-Chloro-4-methoxybenzaldehydeContains a methoxy group instead of bromineMethoxy group influences solubility

These comparisons illustrate how variations in substitution patterns affect reactivity and applications, highlighting the uniqueness of 2-(Bromomethyl)-4-chlorobenzaldehyde within this class of compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

231.92906 g/mol

Monoisotopic Mass

231.92906 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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